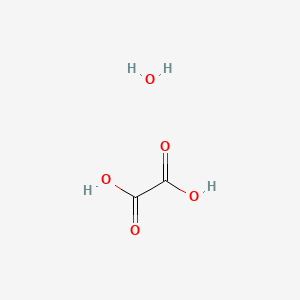Oxalic acid dihydrate
CAS No.:
Cat. No.: VC14284878
Molecular Formula: C2H4O5
Molecular Weight: 108.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C2H4O5 |
|---|---|
| Molecular Weight | 108.05 g/mol |
| IUPAC Name | oxalic acid;hydrate |
| Standard InChI | InChI=1S/C2H2O4.H2O/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);1H2 |
| Standard InChI Key | ZDYUUBIMAGBMPY-UHFFFAOYSA-N |
| Canonical SMILES | C(=O)(C(=O)O)O.O |
Introduction
Chemical and Physical Properties
Basic Physicochemical Characteristics
Oxalic acid dihydrate appears as white, odorless crystals with the following properties:
| Property | Value | Source |
|---|---|---|
| Melting Point | 104–106°C | |
| Density | 1.65 g·cm⁻³ | |
| Water Solubility (20°C) | 138 g·L⁻¹ | |
| pH (1M solution) | ~1.0 | |
| Enthalpy of Fusion (ΔH) | 370 J·g⁻¹ |
The compound dissociates in aqueous solutions to form hydrogen oxalate (HC₂O₄⁻) and oxalate (C₂O₄²⁻) ions, contributing to its acidity . Its dehydration above 100°C yields anhydrous oxalic acid, which exists in α and β polymorphic forms .
Crystal Structure and Hydrogen Bonding
X-ray diffraction studies reveal a layered structure where oxalic acid molecules form dimers via O–H···O hydrogen bonds (2.54–2.65 Å), while water molecules bridge adjacent layers through O–H···O interactions (2.76 Å) . This network is responsible for the material’s high mechanical anisotropy and negative thermal expansion along the b-axis .
Synthesis and Production
Industrial production involves two primary routes:
-
Oxidation of Carbohydrates: Glucose or sucrose is oxidized with nitric acid in the presence of vanadium pentoxide (V₂O₅) at 60–80°C, yielding oxalic acid dihydrate after crystallization .
-
Sodium Formate Method: Sodium formate is thermally decomposed at 400°C to form sodium oxalate, which is subsequently treated with calcium hydroxide and sulfuric acid to precipitate calcium oxalate. Acidification with HCl yields the final product .
Recent advancements focus on optimizing crystallization conditions to control particle size and morphology, which influence its ice-nucleating efficiency .
Industrial and Environmental Applications
Pharmaceutical and Chemical Industries
-
Antibiotic Purification: Acts as a precipitating agent in the synthesis of oxytetracycline and chloramphenicol .
-
Rare-Earth Processing: Forms insoluble oxalate complexes with lanthanides, enabling their separation from ores .
-
Textile Bleaching: Degrades lignin in wood pulp via redox reactions, achieving brightness levels >80% ISO .
Environmental Roles
-
Atmospheric Ice Nucleation: Oxalic acid dihydrate particles (0.03–0.8 μm) exhibit variable ice-nucleating activity, with ice-active fractions ranging from 0.1% to 22% at 244–228 K. Rapid crystallization from supersaturated droplets enhances activity compared to slowly grown crystals .
-
Wastewater Treatment: Precipitates calcium ions as calcium oxalate, reducing water hardness .
Mechanical and Thermal Behavior
Anomalous Mechanical Properties
DFT studies reveal that oxalic acid dihydrate and its anhydrous forms exhibit:
-
Negative Poisson’s Ratios (NPR): −0.05 to −0.12 along specific crystallographic directions .
-
Negative Linear Compressibility (NLC): Expansion along the a-axis under hydrostatic pressure up to 2 GPa .
| Property | Oxalic Acid Dihydrate | α-Anhydrous | β-Anhydrous |
|---|---|---|---|
| Bulk Modulus (GPa) | 15.2 | 14.8 | 13.9 |
| Shear Modulus (GPa) | 6.3 | 6.1 | 5.8 |
| Young’s Modulus (GPa) | 16.5 | 16.0 | 15.2 |
These anomalies arise from hinging motions in the hydrogen-bonded network, rather than the conventional wine-rack mechanism .
Phase Change Performance
Environmental Impact and Degradation
Oxalic acid dihydrate is biodegradable, with a predicted no-effect concentration (PNEC) of 0.162 mg·L⁻¹ in freshwater . In atmospheric aerosols, it contributes to cloud formation but may enhance radiative forcing via ice crystal nucleation .
Recent Research Advances
Pressure-Induced Phase Transitions
High-pressure XRD studies show reversible amorphization at 12 GPa, accompanied by proton disorder in hydrogen bonds .
Computational Modeling
DFT-based simulations predict a phase transition to a triclinic structure under uniaxial stress, with a 9% volume reduction .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume